molecular formula C9H10BrClO4S2 B13154146 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B13154146
M. Wt: 361.7 g/mol
InChI Key: XYFSNSVKUWIXTE-UHFFFAOYSA-N
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Description

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at the 4-position and a propane-1-sulfonyl group at the 3-position of the benzene ring. This compound is structurally designed for dual functionality: the sulfonyl chloride group serves as a reactive handle for nucleophilic substitution (e.g., forming sulfonamides), while the bromine atom enables further derivatization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Properties

Molecular Formula

C9H10BrClO4S2

Molecular Weight

361.7 g/mol

IUPAC Name

4-bromo-3-propylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C9H10BrClO4S2/c1-2-5-16(12,13)9-6-7(17(11,14)15)3-4-8(9)10/h3-4,6H,2,5H2,1H3

InChI Key

XYFSNSVKUWIXTE-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of benzene derivatives followed by sulfonation and chlorination steps. The reaction conditions often require the use of strong acids or bases, such as sulfuric acid or hydrochloric acid, and catalysts like iron(III) bromide or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes:

  • Bromination: Benzene is brominated using bromine in the presence of a catalyst like iron(III) bromide.
  • Sulfonation: The brominated benzene undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.
  • Chlorination: The sulfonated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups can participate in further substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form corresponding sulfonamides or alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, sulfuric acid, and aluminum chloride.

    Nucleophilic Substitution: Reagents like amines, alcohols, and bases such as sodium hydroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives.

    Reduction Reactions: Products include sulfonamides and alcohols.

Scientific Research Applications

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The bromine atom can also participate in further substitution reactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications References
This compound (Target) C₉H₉BrClO₄S₂* ~370.10 (estimated) Propane-1-sulfonyl, Br High reactivity for sulfonamide synthesis; bromine enables cross-coupling
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride C₈H₇BrClO₄S₂ 347.63 Ethanesulfonyl, Br Similar reactivity; lower steric bulk than propane analog
4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃BrClF₃O₂S 314.52 CF₃, Br Strong electron-withdrawing effects; enhanced electrophilicity
4-Bromo-3-methylbenzene-1-sulfonyl fluoride C₇H₆BrFO₂S 261.15 Methyl, Br, F Fluoride leaving group; lower molecular weight
4-(3-Bromobenzyloxy)benzene-1-sulfonyl chloride (Compound 37) C₁₃H₁₀BrClO₃S 369.69 Bromobenzyloxy, Cl Aryl ether substituent; moderate yield (76%)
4-Bromo-3-(chlorosulfonyl)benzoic acid C₇H₄BrClO₄S 291.50 Br, Cl, COOH Carboxylic acid adds acidity; diverse reactivity

*Estimated based on propane-1-sulfonyl group contribution.

Biological Activity

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organosulfur compound notable for its complex structure, which includes a bromine atom and sulfonyl chloride groups attached to a benzene ring. This compound has garnered attention in pharmaceutical chemistry due to its significant biological activity, particularly its antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrClO4S2C_9H_{10}BrClO_4S_2. The presence of both the bromine and sulfonyl chloride groups enhances its reactivity and potential applications in medicinal chemistry. The compound primarily participates in electrophilic aromatic substitution reactions, which are crucial for its interactions with biological systems .

The biological activity of this compound can be attributed to its ability to inhibit bacterial enzymes involved in folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antibiotic development. Specifically, the sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby blocking folate synthesis in bacteria .

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit potent antibacterial activity. For instance, studies show that sulfonamide derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antibacterial Efficacy

The following table summarizes the antibacterial activity of related compounds compared to this compound:

Compound NameTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.5
SulfanilamideEscherichia coli2.0
TrimethoprimStaphylococcus aureus0.25

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antibacterial Testing : In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent .
  • Enzyme Inhibition Studies : Further investigations revealed that the compound effectively inhibited dihydropteroate synthase, leading to significant reductions in bacterial growth rates. This mechanism was validated through enzyme kinetics studies that demonstrated competitive inhibition patterns .

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